2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride
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Overview
Description
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in studies involving metabolic pathways, reaction mechanisms, and other biochemical processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride can be synthesized using maltol as a starting material The reaction conditions typically include the use of dimethyl sulfate and other reagents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of deuterated analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various deuterated analogs and derivatives of this compound. These products are often used in further research and development applications .
Scientific Research Applications
2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds and in studies involving reaction mechanisms.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand the metabolism of various compounds.
Medicine: Employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Used in the production of deuterated drugs and other chemical products that require stable isotope labeling .
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique way to trace and study these interactions. The compound can act as a precursor in various biochemical reactions, allowing researchers to study the effects of deuterium substitution on reaction kinetics and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloromethyl-3,4-dimethoxypyridine-d7, Hydrochloride include:
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-3,4-dimethoxypyridinium chloride .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other analytical techniques .
Properties
IUPAC Name |
2-[chloro(dideuterio)methyl]-5,6-dideuterio-3-methoxy-4-(trideuteriomethoxy)pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H/i1D3,3D,4D,5D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIKJFWBIEEDH-JDCLFIOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1OC([2H])([2H])[2H])OC)C([2H])([2H])Cl)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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